3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide
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Overview
Description
3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is a complex organic compound characterized by the presence of benzylsulfamoyl, methoxy, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide typically involves multiple steps, including the introduction of the benzylsulfamoyl group, methoxy group, and trifluoromethyl group onto the benzamide backbone. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Introduction of the trifluoromethyl group through nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Sulfonation Reactions: Incorporation of the benzylsulfamoyl group via sulfonation reactions using benzylamine and sulfonyl chloride.
Methoxylation Reactions: Addition of the methoxy group through methoxylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethyl iodide in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The benzylsulfamoyl group may interact with enzymes or receptors, modulating their activity. The methoxy group can influence the compound’s electronic properties, affecting its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzamide
- 2-(trifluoromethyl)benzamide
- 4-(trifluoromethyl)benzylamine
Uniqueness
3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide is unique due to the combination of benzylsulfamoyl, methoxy, and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3-(benzylsulfamoyl)-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O4S/c1-31-19-11-10-16(21(28)27-18-9-5-8-17(13-18)22(23,24)25)12-20(19)32(29,30)26-14-15-6-3-2-4-7-15/h2-13,26H,14H2,1H3,(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODPZYQYFHTWOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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